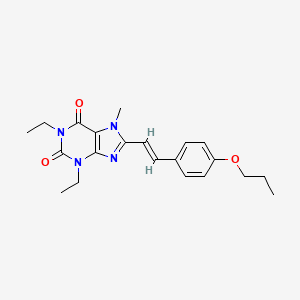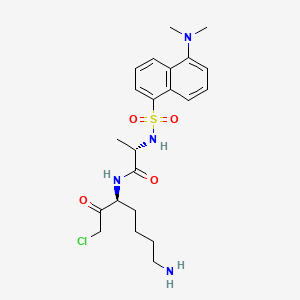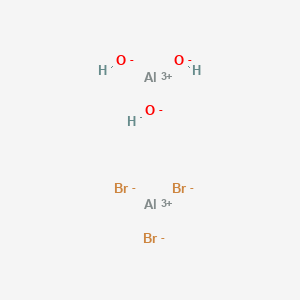
(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine is a synthetic xanthine derivative. Xanthine derivatives are known for their stimulant effects, particularly on the central nervous system. They are commonly used in medicine for their bronchodilator and vasodilator properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine typically involves the alkylation of xanthine derivatives. The reaction conditions often require the use of strong bases and specific solvents to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the xanthine ring.
Reduction: This can lead to the formation of different derivatives with altered biological activity.
Substitution: Common in the modification of the xanthine ring to produce various analogs.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They often include various substituted xanthine derivatives with potentially different pharmacological properties.
Applications De Recherche Scientifique
Chemistry: As a model compound for studying xanthine derivatives.
Biology: For investigating its effects on cellular processes.
Medicine: Potential use as a bronchodilator or vasodilator.
Industry: Possible applications in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine likely involves interaction with adenosine receptors, similar to other xanthine derivatives. This interaction can lead to increased levels of cyclic AMP, resulting in various physiological effects such as bronchodilation and vasodilation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.
Theobromine: Found in chocolate, with mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine may have unique properties due to its specific chemical structure, which could result in different pharmacological effects compared to other xanthine derivatives.
Propriétés
Numéro CAS |
155271-31-1 |
|---|---|
Formule moléculaire |
C21H26N4O3 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
1,3-diethyl-7-methyl-8-[(E)-2-(4-propoxyphenyl)ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O3/c1-5-14-28-16-11-8-15(9-12-16)10-13-17-22-19-18(23(17)4)20(26)25(7-3)21(27)24(19)6-2/h8-13H,5-7,14H2,1-4H3/b13-10+ |
Clé InChI |
DXJUOFIXNGIKFE-JLHYYAGUSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3CC)CC |
SMILES canonique |
CCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















